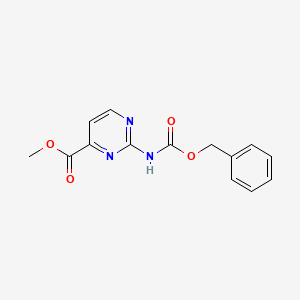

Methyl 2-(((benzyloxy)carbonyl)amino)pyrimidine-4-carboxylate

Description

Methyl 2-(((benzyloxy)carbonyl)amino)pyrimidine-4-carboxylate is a pyrimidine derivative featuring a benzyloxycarbonyl (Cbz) protecting group, a methyl ester moiety, and hydroxyl/methoxy substituents on the pyrimidine ring. This compound is structurally related to intermediates in the synthesis of Raltegravir, a first-generation HIV integrase inhibitor . Its molecular formula is C17H19N3O6 (MW: 361.35 g/mol), with a crystal structure stabilized by intermolecular O–H⋯O hydrogen bonds . The compound exhibits planar pyrimidinone ring geometry, critical for its reactivity and interactions in synthetic pathways .

Properties

Molecular Formula |

C14H13N3O4 |

|---|---|

Molecular Weight |

287.27 g/mol |

IUPAC Name |

methyl 2-(phenylmethoxycarbonylamino)pyrimidine-4-carboxylate |

InChI |

InChI=1S/C14H13N3O4/c1-20-12(18)11-7-8-15-13(16-11)17-14(19)21-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,15,16,17,19) |

InChI Key |

UFYBTMZVTMSUJL-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=NC(=NC=C1)NC(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

Specific Synthetic Procedures

From N-(Benzyloxycarbonyl)glycine Derivatives

One reported method involves starting from N-(benzyloxycarbonyl)glycine derivatives, which are converted into methyl (Z)-2-(benzyloxycarbonylamino)-3-(dimethylamino)propenoate intermediates. These intermediates then undergo condensation with aminopyridazine derivatives under reflux in acetic acid with sodium acetate to yield related pyrimidine analogues. Although this reference focuses on pyrimido[1,2-b]pyridazine derivatives, the methodology highlights the use of benzyloxycarbonyl protection and methyl ester formation relevant to the target compound.

From Methyl 2,4-Dichloropyrimidine-6-Carboxylate

A more direct and widely applied approach involves the selective nucleophilic substitution of methyl 2,4-dichloropyrimidine-6-carboxylate:

- Step 1: Selective displacement of the 6-chloro substituent by benzyl(methyl)amine or related amines at low temperature (0 °C) in tetrahydrofuran (THF).

- Step 2: Hydrogenation using 10% palladium on carbon (Pd/C) to remove protecting groups or reduce intermediates.

- Step 3: Hydrolysis of esters using lithium hydroxide (LiOH) in methanol to yield carboxylic acid intermediates.

- Step 4: Coupling or further functionalization as needed.

While this route is described primarily for related pyrimidine carboxamides, the methyl ester intermediate is analogous to methyl 2-(((benzyloxy)carbonyl)amino)pyrimidine-4-carboxylate, suggesting this approach can be adapted for its preparation.

Protection and Deprotection Strategies

The benzyloxycarbonyl (Cbz) group is commonly introduced to protect the amino group during synthesis. Deprotection typically involves catalytic hydrogenation or acidic conditions, depending on the stability of other functional groups in the molecule.

Reaction Conditions and Yields

Analytical and Characterization Data

- Nuclear Magnetic Resonance (NMR): Proton NMR spectra confirm the presence of aromatic protons, benzylic methylene protons (around δ 4.9 ppm), methyl ester protons (around δ 3.7 ppm), and pyrimidine ring protons.

- Mass Spectrometry (MS): Molecular ion peaks consistent with molecular weight 287.27 g/mol.

- Infrared Spectroscopy (IR): Characteristic absorptions for carbamate (Cbz) groups, ester carbonyls, and amino functionalities.

- Melting Points: Reported melting points for related compounds range around 180–185 °C, indicating purity and crystallinity.

Research Findings and Applications

This compound is primarily used as a synthetic intermediate for medicinal chemistry applications, including:

Summary Table of Preparation Routes

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(((benzyloxy)carbonyl)amino)pyrimidine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can remove the benzyloxycarbonyl protecting group, yielding the free amine.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for deprotection.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Pyrimidine N-oxides.

Reduction: Free amine derivatives.

Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Methyl 2-(((benzyloxy)carbonyl)amino)pyrimidine-4-carboxylate is a complex organic compound featuring a pyrimidine ring substituted with a benzyloxycarbonylamino group and a carboxylate moiety. It is notable for its potential biological activity and applications in medicinal chemistry, especially in the development of pharmaceuticals.

Scientific Research Applications

- Medicinal Chemistry: this compound is used in the development of pharmaceuticals. Its structure provides opportunities for exploration in medicinal chemistry.

- Synthesis: this compound is synthesized through multi-step organic reactions. These reactions allow for modification of the compound to create derivatives with potentially enhanced biological properties.

- Interaction Studies: This compound is used in interaction studies to determine its binding affinity to biological targets like enzymes and receptors to understand its pharmacokinetics and pharmacodynamics. Techniques such as surface plasmon resonance, isothermal titration calorimetry, and molecular docking are used. These studies may help clarify its therapeutic potential and guide future modifications to enhance efficacy.

- Antimicrobial and Antitumor Activities: this compound has potential antimicrobial and antitumor activities.

Several compounds share structural similarities with this compound. These include:

- Methyl 5-hydroxy-6-oxo-2-(pyridin-2-yl)-1,6-dihydropyrimidine-4-carboxylate

- Benzyl (2-(4-((4-fluorobenzyl)carbamoyl)-5-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)propan-2-yl)carbamate

- Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate

Mechanism of Action

The mechanism of action of Methyl 2-(((benzyloxy)carbonyl)amino)pyrimidine-4-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking substrate access. The benzyloxycarbonyl group can also serve as a protecting group, which can be selectively removed under specific conditions to reveal the active amine functionality.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Methyl 2-(((benzyloxy)carbonyl)amino)pyrimidine-4-carboxylate and related pyrimidine derivatives:

Key Findings from Structural and Functional Comparisons

Substituent Effects on Reactivity and Stability

- The presence of -OCH3 vs. -OH (e.g., in the second compound listed) influences hydrogen-bonding networks. The hydroxyl group enables stronger intermolecular O–H⋯O bonds, enhancing crystal stability . Methoxy groups reduce hydrogen-bonding capacity but increase lipophilicity, affecting solubility .

- The benzyloxycarbonyl (Cbz) group serves as a protective moiety for amines, critical in multi-step syntheses (e.g., Raltegravir intermediates) .

Crystal Packing and Conformational Flexibility this compound adopts a planar pyrimidinone ring, whereas analogs like the 6-oxo derivative exhibit twisted conformations (dihedral angles up to 118.9°), altering molecular interactions . Monoclinic crystal systems (space group P21) are common in these derivatives, with cell parameters such as a = 8.5313 Å, b = 6.5413 Å, c = 16.167 Å observed in the hydroxyl/methoxy variant .

Synthetic Utility These compounds are intermediates in antiretroviral drug synthesis. For example, methyl 2-(2-{[(benzyloxy)carbonyl]amino}propan-2-yl)-5-hydroxy-6-methoxypyrimidine-4-carboxylate was isolated as a byproduct during methylation of a precursor using dimethyl sulfate and magnesium methoxide . Ethyl ester derivatives (e.g., Ethyl 2-(benzylamino)-4-methylpyrimidine-5-carboxylate) are simpler analogs used in structure-activity relationship (SAR) studies for antimicrobial agents .

Safety and Handling

- Compounds with hydroxyl groups (e.g., C17H19N3O6) exhibit hazards such as H302 (acute toxicity) and H315/H319 (skin/eye irritation) , necessitating careful handling . Methoxy-substituted derivatives may pose fewer risks due to reduced reactivity .

Research Implications

- The structural diversity of pyrimidine carboxylates underscores their versatility in medicinal chemistry. Subtle changes (e.g., ester group, substituent position) modulate bioavailability, target binding, and metabolic stability.

- Future studies should explore the correlation between pyrimidine ring planarity and inhibitory activity against HIV integrase, leveraging crystallographic data .

Biological Activity

Methyl 2-(((benzyloxy)carbonyl)amino)pyrimidine-4-carboxylate, also known by its CAS number 519032-08-7, is a pyrimidine derivative that has garnered attention for its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of benzyl (1-cyano-1-methylethyl) carbamate with dimethyl acetylene dicarboxylate under controlled heating conditions. The resulting product undergoes purification through recrystallization, yielding colorless block-shaped crystals suitable for structural determination via X-ray crystallography .

1. Anticancer Activity

Research indicates that pyrimidine derivatives exhibit significant anticancer properties. This compound has shown potent cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 0.09 |

| A549 | 0.03 |

| Colo-205 | 0.01 |

| A2780 | 0.12 |

These values suggest that the compound may inhibit cancer cell proliferation effectively, particularly in breast cancer (MCF-7) and lung cancer (A549) models .

2. Anti-inflammatory Activity

The compound also demonstrates promising anti-inflammatory effects. It has been reported to inhibit cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation, with an IC50 value comparable to standard anti-inflammatory drugs such as celecoxib:

| Compound | IC50 (μmol) |

|---|---|

| This compound | 0.04 ± 0.02 |

| Celecoxib | 0.04 ± 0.01 |

This suggests its potential utility in treating inflammatory conditions .

3. Antioxidant Activity

In addition to its anticancer and anti-inflammatory properties, the compound exhibits antioxidant activity, which is essential for combating oxidative stress in biological systems. In vitro assays have shown that it can scavenge free radicals effectively, contributing to its overall therapeutic profile .

Research Findings and Case Studies

Recent studies have explored various aspects of this compound's biological activity:

- Cytotoxicity Studies : A study by Jame et al. evaluated the cytotoxic effects of thiazolidinone-pyrimidine hybrids on HepG2 and HCT-116 cell lines, revealing that modifications in the aryl ring significantly influence cytotoxic potency .

- Anti-Alzheimer’s Potential : Other derivatives of pyrimidines have been assessed for their neuroprotective effects, showing promise in inhibiting acetylcholinesterase (AChE), which is crucial for managing Alzheimer’s disease symptoms .

- Structure–Activity Relationship (SAR) : Investigations into SAR have highlighted that the presence of specific functional groups enhances the biological activity of pyrimidine derivatives, including this compound .

Q & A

Basic Research Question

- X-ray Crystallography : Resolves 3D structure with parameters such as unit cell dimensions (e.g., monoclinic P21, a = 8.53 Å, b = 6.54 Å, c = 16.17 Å, β = 97.37°) and hydrogen-bonding networks (e.g., O–H···O and N–H···O interactions) .

- NMR Spectroscopy : ¹H NMR identifies methoxy (δ 3.8–4.0 ppm) and Cbz NH (δ 8.1–8.3 ppm) groups. ¹³C NMR confirms ester carbonyl (δ 165–170 ppm) .

Methodological Insight : For crystallography, collect data at 113 K using MoKα radiation (λ = 0.71073 Å) with θ range 2.3–27.5° to achieve high-resolution (<0.04 Å) .

How can crystallographic data contradictions (e.g., disorder, R-factor discrepancies) be resolved during structure refinement?

Advanced Research Question

- Disorder Modeling : Split occupancy refinement for disordered groups (e.g., rotating benzyl rings) using SHELXL97 with constraints on bond lengths and angles .

- R-Factor Optimization : Apply full-matrix least-squares refinement on F² with weighting schemes (e.g., w = 1/[σ²(F₀²) + (0.04P)²]) to reduce wR(F²) below 0.09 .

Methodological Insight : Use anisotropic displacement parameters for non-H atoms and isotropic models for H atoms. Validate with residual electron density maps (<0.3 eÅ⁻³) .

What strategies enhance the compound’s stability under varying pH and temperature conditions?

Advanced Research Question

- Hydrogen Bonding : Stabilize the solid state via intermolecular O–H···O (2.65 Å) and N–H···O (2.79 Å) interactions, as observed in crystal packing .

- pH Sensitivity : Avoid alkaline conditions (>pH 9) to prevent ester hydrolysis. Use buffered solutions (pH 4–6) for aqueous studies .

Methodological Insight : Conduct accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring (retention time shift <5%) to assess degradation pathways .

How do steric and electronic effects of the benzyloxycarbonyl group influence nucleophilic substitution reactions?

Advanced Research Question

- Steric Hindrance : The Cbz group’s tert-butyl-like geometry (bond angles ~117° at C3–C2–O2) reduces accessibility to nucleophiles at the pyrimidine 2-position .

- Electronic Effects : Electron-withdrawing Cbz carbonyls (C=O at 174 ppm in ¹³C NMR) activate adjacent positions for electrophilic substitution but deactivate nucleophilic attacks .

Methodological Insight : Use DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and predict reactive sites .

What purification methods are recommended to isolate high-purity samples post-synthesis?

Basic Research Question

- Column Chromatography : Use silica gel with gradient elution (hexane → EtOAc) to separate ester derivatives (Rf ~0.5 in 3:7 EtOAc/hexane) .

- Recrystallization : Optimize solvent polarity (e.g., dichloromethane/petroleum ether) to yield needle-shaped crystals with >99% purity (HPLC) .

Methodological Insight : Monitor fractions via UV absorption at 254 nm and confirm purity with melting point consistency (±1°C) .

How can regioselectivity challenges during pyrimidine ring functionalization be addressed?

Advanced Research Question

- Directing Groups : Utilize the Cbz group’s meta-directing effect to favor substitution at the 4- and 6-positions over the 2-position .

- Catalytic Control : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids to selectively modify the 5-hydroxy group .

Methodological Insight : Screen ligands (e.g., XPhos) and bases (Cs₂CO₃) to enhance yields (>80%) in coupling reactions .

What analytical methods are suitable for detecting degradation products during long-term storage?

Basic Research Question

- HPLC-MS : Use C18 columns (ACN/0.1% formic acid gradient) to identify hydrolyzed products (e.g., free carboxylic acid, m/z 348.1) .

- TGA/DSC : Monitor thermal decomposition onset (>180°C) and enthalpy changes to assess solid-state stability .

Methodological Insight : Store under inert gas (N₂) at −20°C in amber vials to prevent photodegradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.